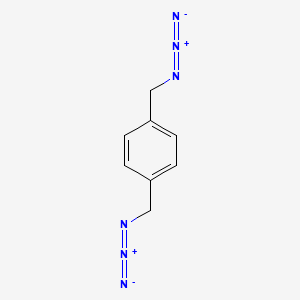

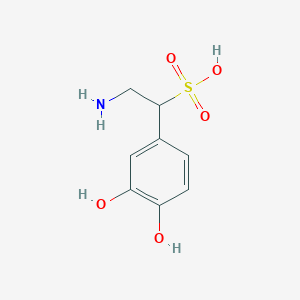

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid” were not found, it’s known that syn-α-amidoalkylphenyl sulfones, prepared from chiral aldehydes using benzenesulfinic acid, could be converted into optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives are valuable for the creation of biologically active compounds.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.24 . It is a white crystalline powder that is soluble in water. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume were not found specifically for “2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid” but were found for a similar compound "2-Amino-1-(3,4-dihydroxyphenyl)ethanone" .

Applications De Recherche Scientifique

Synthesis of Optically Active α-Amino Acid Derivatives :

- Researchers found that syn-α-amidoalkylphenyl sulfones, prepared from chiral aldehydes using benzenesulfinic acid, could be converted into optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives are valuable for the creation of biologically active compounds (Foresti et al., 2003).

Development of Novel Liquid Tetraalkylammonium Sulfonates :

- A study synthesized tetraalkylammonium salts of functionalized sulfonic acids, including N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, and analyzed their physical, spectroscopic, and chromatographic properties. These salts, being liquid at room temperature, have potential applications in chromatography (Poole et al., 1989).

Investigation of Binding Thermodynamics with Divalent Metal Ions :

- Research into the interactions between divalent metal ions and biological buffers like 2-(N-morpholino)ethane sulfonic acid (MES) revealed insights into their complexation abilities. Such studies are important for understanding biological processes and developing new materials (Xiao et al., 2020).

Enhancement of Solubility and Optical Behavior in Molecular Complexes :

- A study demonstrated that the formation of molecular complexes based on sulfonate-pyridinium interaction, using organic-sulfonic acids, led to enhanced solubility and improved optical properties. This finding is significant for the development of new materials and sensors (Ahmad et al., 2020).

Synthesis of Chemically Removable Derivatization Reagent for Liquid Chromatography :

- A new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography. This innovation is crucial for sensitive detection and analysis of various compounds (Wu et al., 1997).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . It should be stored in a dark place, sealed, and dry at 2-8°C .

Propriétés

IUPAC Name |

2-amino-1-(3,4-dihydroxyphenyl)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c9-4-8(15(12,13)14)5-1-2-6(10)7(11)3-5/h1-3,8,10-11H,4,9H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIJWGIAHLTTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)S(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.